molecular formula C14H16BrNO3 B13962568 tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate

tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate

Cat. No.: B13962568
M. Wt: 326.19 g/mol
InChI Key: WQGPPIXNJFAEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 4-position, and a methoxy group at the 7-position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the methoxy and ester groups.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indoles can be obtained.

    Oxidation Products: Oxidized derivatives of the methoxy and ester groups.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex indole derivatives.

    Catalysis: Employed in catalytic reactions to study the effects of substituents on reaction mechanisms.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Biological Studies: Used in studies to understand the biological activity of indole compounds.

Industry:

    Material Science: Explored for applications in the development of novel materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The tert-butyl ester group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents at various positions on the indole ring.
  • Reactivity: Variations in reactivity due to the nature and position of substituents.
  • Applications: Differences in applications based on the specific properties imparted by the substituents.

Properties

IUPAC Name

tert-butyl 4-bromo-7-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-7-9-10(15)5-6-11(18-4)12(9)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGPPIXNJFAEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC(=C21)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.